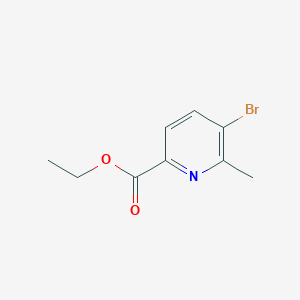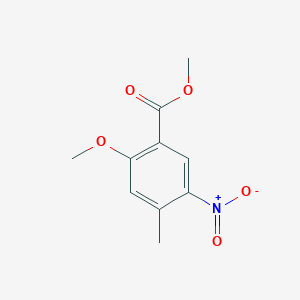
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid
Descripción general
Descripción
“2-methoxymethylphenylboronic acid” is a boronic acid derivative with the molecular formula C8H11BO3 . It’s commonly used in laboratory settings .
Synthesis Analysis
Boronic acids, including “2-methoxymethylphenylboronic acid”, are often used as building blocks and synthetic intermediates . They can be prepared using various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of “2-methoxymethylphenylboronic acid” includes a boronic acid group attached to a phenyl ring, which is further substituted with a methoxymethyl group . The molecule has a molar mass of 165.982 Da .Chemical Reactions Analysis
Boronic acids, including “2-methoxymethylphenylboronic acid”, are often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .Physical And Chemical Properties Analysis
“2-methoxymethylphenylboronic acid” has a density of 1.1±0.1 g/cm3, a boiling point of 309.8±44.0 °C at 760 mmHg, and a flash point of 141.1±28.4 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación
Heterocyclic Compounds Synthesis : The compound 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid serves as a precursor in the synthesis of various heterocyclic compounds. It's particularly valuable for creating structures like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have wide applications, including in dyes and pharmaceuticals, highlighting the compound's versatility in synthetic organic chemistry (Gomaa & Ali, 2020).
Biocatalyst Inhibition : Carboxylic acids, like the one , are known to act as inhibitors in microbial processes. They can impact microbes at concentrations lower than desired yields, making them potent inhibitors. This knowledge is crucial in biotechnological applications, especially when fermentatively producing carboxylic acids using microbes like E. coli and S. cerevisiae. Understanding this inhibitory effect is key to engineering more robust microbial strains for industrial applications (Jarboe, Royce & Liu, 2013).
Pharmaceutical Applications :
- Antioxidant and Anti-inflammatory Agents : Some novel benzofused thiazole derivatives, potentially including structures related to 2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid, have shown significant antioxidant and anti-inflammatory activities. These compounds provide a template for developing new drugs with these therapeutic properties (Raut et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-7-9-13-10(12(14)15)11(17-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWJBFLXONEUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=C(S1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1427373.png)





![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)
![9-[3-(Dibenzofuran-2-yl)phenyl]-9H-carbazole](/img/structure/B1427386.png)



![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)